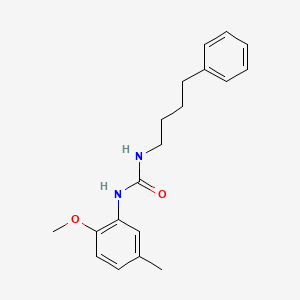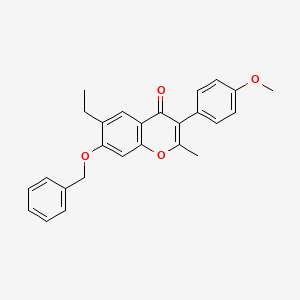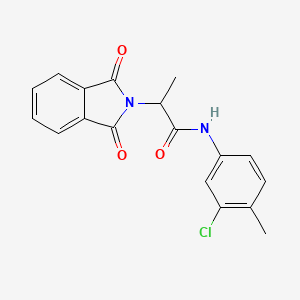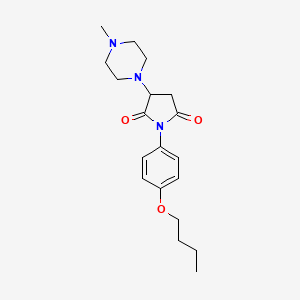![molecular formula C16H17ClN2O4S2 B5144338 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide, commonly known as CBMN, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBMN has been reported to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of CBMN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CBMN has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CBMN has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CBMN has been reported to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. CBMN has also been reported to inhibit the proliferation and migration of cancer cells. In addition, CBMN has been reported to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
CBMN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to have low toxicity. CBMN has also been reported to be stable under a wide range of conditions. However, CBMN has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CBMN has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of CBMN. One direction is the development of more efficient synthesis methods for CBMN and its derivatives. Another direction is the investigation of the mechanism of action of CBMN, which could lead to the development of more effective therapeutic agents. In addition, the study of the pharmacokinetics and pharmacodynamics of CBMN could provide valuable information for the development of new drugs. Finally, the investigation of the potential synergistic effects of CBMN with other drugs could lead to the development of more effective combination therapies.
Synthesemethoden
The synthesis of CBMN involves the reaction of 2-chlorobenzyl chloride with 2-mercaptoethylamine, followed by the reaction of the resulting product with 4-methyl-3-nitrobenzenesulfonyl chloride. The final product, CBMN, is obtained through purification and isolation techniques. The synthesis of CBMN has been reported in several studies, and the yield and purity of the product have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
CBMN has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CBMN has also been reported to possess antitumor properties, making it a potential candidate for cancer therapy. In addition, CBMN has been reported to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-12-6-7-14(10-16(12)19(20)21)25(22,23)18-8-9-24-11-13-4-2-3-5-15(13)17/h2-7,10,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKZRAWRIUWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)


![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)